molecular formula C27H33N9Na2O16P2 B13831147 Disodium adenosine 5'-[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl diphosphate] hydrate

Disodium adenosine 5'-[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl diphosphate] hydrate

Cat. No.: B13831147
M. Wt: 847.5 g/mol
InChI Key: GXTPHHZYFMAGLX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Flavin adenine dinucleotide disodium salt hydrate is an adenine-containing enzymatic redox cofactor. It plays a critical role as an electron transporter in living systems, catalyzing several 1-2 electron redox reactions. This compound is essential in various biological processes, including the β-oxidation of fatty acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flavin adenine dinucleotide disodium salt hydrate typically involves the condensation of riboflavin with adenosine diphosphate. The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of flavin adenine dinucleotide disodium salt hydrate involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce riboflavin, which is then chemically converted to flavin adenine dinucleotide disodium salt hydrate through a series of enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions

Flavin adenine dinucleotide disodium salt hydrate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen donors and acceptors, such as nicotinamide adenine dinucleotide phosphate. The reactions typically occur under physiological conditions, with specific pH and temperature requirements to maintain the activity of the compound .

Major Products Formed

The major products formed from these reactions include reduced flavin adenine dinucleotide disodium salt hydrate and oxidized flavin adenine dinucleotide disodium salt hydrate, depending on the direction of the redox reaction .

Mechanism of Action

Flavin adenine dinucleotide disodium salt hydrate exerts its effects through its role as a redox cofactor. It facilitates electron transfer by alternating between its oxidized and reduced forms. This electron transfer is crucial in various metabolic pathways, including the β-oxidation of fatty acids and the electron transport chain . The molecular targets involved include flavoproteins such as succinate dehydrogenase and α-ketoglutarate dehydrogenase .

Properties

IUPAC Name

disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N9O15P2.2Na.H2O/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;;1H2/q;2*+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTPHHZYFMAGLX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N9Na2O16P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

847.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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